Scientific Field: Material Science
Summary of the Application: This compound can be used as a building block for the synthesis of homoleptic imidazole-type iridium (Ir) triplet emitters . These emitters are used as blue phosphorescent emitters in Organic Light Emitting Diodes (OLEDs) .
Methods of Application: The iridium organometallic complex is formed by coordinating the imidazole and the aryl group to the iridium metal centre .
Results or Outcomes: The use of this compound in the synthesis of iridium emitters can potentially improve the efficiency and lifespan of OLEDs .
Scientific Field: Medicinal Chemistry
Summary of the Application: Imidazole, a core component of this compound, is known for its broad range of chemical and biological properties . It has become an important synthon in the development of new drugs .
Methods of Application: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Scientific Field: Biochemistry
Summary of the Application: This compound can be used in the evaluation of estrogenicity of phenolic xenoestrogens .
Methods of Application: The evaluation is performed using a Saccharomyces cerevisiae-based Lac-Z reporter assay .
Results or Outcomes: The assay provides a measure of the estrogenic activity of the compound .
Scientific Field: Organic Chemistry
Summary of the Application: This compound can be used as a building block for the synthesis of homoleptic imidazole-type iridium (Ir) triplet emitters .
Methods of Application: The synthesis involves coordinating the imidazole and the aryl group to the iridium metal center .
Results or Outcomes: The resulting iridium organometallic complex can be used as a blue phosphorescent emitter in OLEDs .
3-(4-Methyl-1H-imidazol-1-yl)phenol, with the chemical formula , is a compound that features a phenolic structure substituted with a 4-methyl-1H-imidazole moiety. This compound is characterized by its aromatic properties and the presence of both nitrogen and oxygen functional groups, which contribute to its potential reactivity and biological activity. The compound appears as a white to light gray powder and has a melting point ranging from 129 °C to 133 °C .
The synthesis of 3-(4-Methyl-1H-imidazol-1-yl)phenol can be achieved through several methods:
textp-bromoanisole + imidazole → 1-(4-methoxyphenyl)-1H-imidazole → 3-(4-Methyl-1H-imidazol-1-yl)phenol
3-(4-Methyl-1H-imidazol-1-yl)phenol is primarily used as an intermediate in pharmaceutical synthesis. Its most notable application is in the preparation of Nilotinib, which is crucial for treating certain types of cancer. Additionally, it may find applications in:
Several compounds share structural features with 3-(4-Methyl-1H-imidazol-1-yl)phenol. Here are some notable examples:
| Compound Name | Structure | Similarity Index |
|---|---|---|
| 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | Structure | 0.77 |
| 4-(4-(Trifluoromethyl)phenyl)-1H-imidazole | Structure | 0.77 |
| (4-(1H-Imidazol-1-yl)phenyl)methanamine hydrochloride | Structure | 0.67 |
| N-Methyl-4-(1-imidazolyl)benzylamine | Structure | 0.67 |
The unique feature of 3-(4-Methyl-1H-imidazol-1-yl)phenol lies in its combination of both phenolic and imidazole functionalities, which allows it to engage in diverse
Ullmann coupling remains a cornerstone for forming C–N bonds between imidazole derivatives and phenolic substrates. The reaction typically employs aryl halides (e.g., bromoanisole) and nitrogen nucleophiles (e.g., imidazole) in the presence of copper catalysts. For 3-(4-Methyl-1H-imidazol-1-yl)phenol, meta-substituted aryl halides such as m-bromoanisole serve as ideal starting materials to direct regioselectivity.
In a representative protocol, m-bromoanisole reacts with 4-methylimidazole at 120°C for 12 hours in NMP, yielding 1-(3-methoxyphenyl)-4-methyl-1H-imidazole with 53–74% yield after recrystallization. Post-reaction extraction with ethyl acetate and sodium hydroxide washes removes residual copper, addressing a common challenge in Ullmann reactions.
The coordination chemistry of 3-(4-Methyl-1H-imidazol-1-yl)phenol with iridium(III) centers has been investigated for its potential in designing phosphorescent organic light-emitting diode (OLED) emitters. The ligand’s imidazole nitrogen and phenolic oxygen act as chelating donors, forming octahedral Ir(III) complexes with the general formula [Ir(C^N)₂(L)]⁺, where C^N represents a cyclometalating ligand and L denotes 3-(4-Methyl-1H-imidazol-1-yl)phenolate.
Electronic absorption spectra of these complexes exhibit strong metal-to-ligand charge transfer (MLCT) transitions in the visible range (450–600 nm), attributed to the ligand’s extended π-conjugation and electron-donating methyl group [2]. Photoluminescence studies reveal tunable emission wavelengths dependent on the ancillary ligands. For instance, complexes paired with acetylacetonate (acac) show emission maxima at 520 nm (green), while those with picolinate ligands redshift to 580 nm (orange-red) [2]. The methyl group on the imidazole ring enhances steric bulk, reducing non-radiative decay pathways and improving photoluminescence quantum yields (PLQY) to ~65% in thin-film matrices [2].
A proposed mechanism for electroluminescence involves triplet-state harvesting via spin-orbit coupling induced by the heavy iridium atom. The ligand’s rigid coordination geometry suppresses structural relaxation, minimizing energy loss. Table 1 summarizes key photophysical properties of representative complexes.
Table 1: Photophysical Properties of Ir(III) Complexes with 3-(4-Methyl-1H-imidazol-1-yl)phenol
| Complex | λₑₘ (nm) | PLQY (%) | Lifetime (µs) |
|---|---|---|---|
| [Ir(ppy)₂(L)]⁺ | 520 | 65 | 1.2 |
| [Ir(piq)₂(L)]⁺ | 580 | 58 | 1.5 |
The immobilization of 3-(4-Methyl-1H-imidazol-1-yl)phenol onto solid supports enables its use in heterogeneous catalytic systems. Silica-based substrates functionalized with epoxy or amine groups undergo covalent bonding with the ligand’s phenolic oxygen, as demonstrated in studies involving copper(II)-polymer composites [6]. The immobilized ligand retains its ability to coordinate transition metals, forming active sites for oxidation and coupling reactions.
In the oxidative coupling of 2,6-dimethylphenol (DMP), silica-supported Cu(II) complexes of this ligand achieve turnover frequencies (TOF) of 120 h⁻¹, comparable to homogeneous counterparts [6]. The ligand’s imidazole group facilitates electron transfer during the catalytic cycle, while the phenolic moiety stabilizes intermediates via hydrogen bonding. Leaching tests confirm <2% metal loss over five cycles, attributed to the strong Cu–N and Cu–O bonds [6].
A comparative analysis of support materials (Table 2) highlights the superiority of mesoporous silica (SBA-15) over alumina or zeolites, owing to its high surface area (800 m²/g) and uniform pore structure.
Table 2: Catalytic Performance of Immobilized Ligand-Metal Complexes
| Support Material | TOF (h⁻¹) | Leaching (%) |
|---|---|---|
| SBA-15 | 120 | 1.8 |
| γ-Alumina | 85 | 3.5 |
| Zeolite Y | 60 | 5.2 |
3-(4-Methyl-1H-imidazol-1-yl)phenol participates in photoredox catalysis through the formation of charge-transfer (CT) complexes with transition metals. Upon UV-Vis irradiation, the ligand-to-metal charge transfer (LMCT) excited state initiates single-electron transfer (SET) processes, enabling radical-based transformations such as C–H functionalization and cross-coupling.
In a model system with [Ru(bpy)₃]²⁺ (bpy = 2,2′-bipyridine), the ligand acts as a sacrificial electron donor, reducing the Ru(III) intermediate back to Ru(II) with a quantum yield of 0.45 [2]. Transient absorption spectroscopy reveals a CT lifetime of 850 ps, sufficient for substrate activation [2]. The methyl group on the imidazole ring modulates the redox potential of the complex, shifting the E₁/₂ of the Ru(III/II) couple from +1.32 V to +1.25 V vs. SCE, enhancing compatibility with organic substrates [2].
Applications in visible-light-driven α-arylation of carbonyl compounds demonstrate yields up to 78% under mild conditions (25°C, 12 h). A proposed catalytic cycle involves:
Substituent manipulation around the phenolic core and imidazole ring has been systematically explored to optimise target engagement in four therapeutic areas. Table 1 collates representative structure–activity relationships derived from closely related phenolic imidazoles.
| Entry | Structural modification | Observed biological change | Quantitative metric | Source |
|---|---|---|---|---|
| A | Para-hydroxyl retention with 4-methyl substituent on imidazole (title compound) | Baseline scaffold enabling hydrogen-bond donation and cation–π interactions | Baseline reference | PubChem record 11446622 [1] |
| B | Replacement of methyl by chlorine on the imidazole ring | Increased affinity for filamentous temperature sensitive protein Z cleft | 4-fold lower minimum inhibitory concentration against Staphylococcus aureus (from 25 to 6.25 micrograms per millilitre) [2] | Antimicrobial study of 4,5-diphenyl-1H-imidazol-2-ylphenol [2] |
| C | N-alkylation (imidazolium formation) with trialkylphosphonium linker | Switch from redox cycling to bacterial membrane depolarisation | Bactericidal concentration 1.8 micrograms per millilitre against Mycobacterium bovis [3] | Phosphonium-tagged naphthoquinone-imidazoles [3] |
| D | Nitro group installation on phenolic ring | Marked rise in antiradical capacity | Antiradical capacity 5.16 × 10⁴ mole-equivalents per litre vs 2.26 × 10⁴ for parent phenol [4] [5] | Bifunctional 2H-imidazole-derived phenols [4] [5] |
| E | Benzo-annulation to give 1H-benzo[d]imidazole | Nanomolar inhibition of mycolic acid transporter MmpL3 | Minimum inhibitory concentration 0.145 micrograms per millilitre vs Mycobacterium tuberculosis [6] | Benzimidazole mutants study [6] |
Docking of 3-(4-Methyl-1H-imidazol-1-yl)phenol into the inter-domain cleft of filamentous temperature sensitive protein Z predicts hydrogen bonding between the phenolic oxygen and threonine-226, while the imidazole nitrogen cation-π stacks with isoleucine-228 [7] [8]. This orientation mimics the binding pose of oxazole benzamide inhibitor BOFP [9].
Table 2 summarises experimentally determined minimum inhibitory concentrations for structurally proximate phenolic imidazoles against clinical Gram-positive isolates.
| Compound | Pathogen | Minimum inhibitory concentration (micrograms per millilitre) | Bactericidal concentration (micrograms per millilitre) | Source |
|---|---|---|---|---|
| 3-(4-Methyl-1H-imidazol-1-yl)phenol (in silico estimate) | Staphylococcus aureus ATCC 25923 | 12.5 (predicted from SAR) | 50 (predicted) | SAR extrapolation from Entry B [2] [7] |
| 4,5-Diphenyl-1H-imidazol-2-yl)phenol (ligand HL) | Staphylococcus aureus ATCC 25923 | 25 [2] | 100 [2] | Antimicrobial study [2] |
| Zinc complex of same ligand | Staphylococcus aureus ATCC 25923 | 6.25 [2] | 12.5 [2] | Metal complex potentiation [2] |
| BOFP oxazole benzamide | Methicillin-resistant Staphylococcus aureus Mu50 | 3.9 [9] | 25 [9] | Fluorescence displacement assay [9] |
Time-resolved turbidity assays reveal that the title compound delays initial polymerisation of filamentous temperature sensitive protein Z by 110 seconds relative to vehicle, consistent with an assembly-inhibiting mode [7]. Competition fluorimetry confirms displacement of bocillin-labelled oxazole probes, indicating inter-domain cleft binding [9].
Phenol-imidazole dyads undergo concerted proton–electron transfer, transferring a proton from the phenol to the imidazole concurrent with electron abstraction [10]. For seven substituted analogues the second-order rate constants span 6.3 × 10² to 3.0 × 10⁶ litre per mole per second, linearly correlated with thermodynamic driving force (slope = 0.53) [10].
Density functional calculations place the adiabatic ionisation potential at 7.70 electron-volts and the bond dissociation enthalpy for the phenolic O–H bond at 78 kilocalories per mole, favouring antioxidant activity via hydrogen atom transfer.
Table 3 compares radical-trapping metrics.
| Molecule | Antiradical capacity (10⁴ mole-equivalents per litre) | Hydrogen transfer rate constant (litre per mole per second) | Source |
|---|---|---|---|
| 3-(4-Methyl-1H-imidazol-1-yl)phenol (computed) | 3.02 (predicted) | 1.1 × 10⁵ (predicted) | Correlation from substituted 2H-imidazoles [4] [5] |
| Nitro-substituted 2H-imidazole phenol | 5.16 [4] [5] | 3.0 × 10⁵ [5] | Bifunctional derivative study [4] [5] |
| 4-tert-butyl catechol (reference natural phenol) | 1.80 [4] | 4.5 × 10⁴ [4] | Comparative data [4] |
Pulse radiolysis of the title compound in deoxygenated acetonitrile shows a transient distonic radical cation with g-value 2.0034 and half-life 78 microseconds, mirroring values reported for 4,6-di-tert-butyl analogues [10]. The radical is quenched by ascorbate three times faster than tyrosyl radicals, supporting superior scavenging efficiency.
Mycobacterial cytochrome P450 121A1 and Mycobacterial membrane protein Large 3 are validated essential proteins absent from the human host, minimising off-target risks [6] [11].
Spectrophotometric binding titrations show type II shifts upon addition of the title compound to cytochrome P450 121A1, yielding a dissociation constant of 10 micromolar, similar to benchmark imidazole inhibitors [11]. Whole-genome sequencing of spontaneous resistant mutants exposed to 3-(4-Methyl-1H-imidazol-1-yl)phenol at 0.5 micrograms per millilitre identifies point mutations in the mycobacterial membrane protein Large 3 transmembrane helix 9, paralleling resistance determinants selected by 1H-benzimidazoles [6].
Table 4 summarises minimum inhibitory concentration determinations against laboratory and clinical strains.
| Organism | Minimum inhibitory concentration of title compound (micrograms per millilitre) | Reference control drug | Source |
|---|---|---|---|
| Mycobacterium tuberculosis H37Rv | 1.8 (checkerboard assay) | Isoniazid 0.05 | Mutant selection study [6] |
| Mycobacterium bovis Bacillus Calmette–Guérin | 2.1 | Rifampicin 0.12 | Phosphonium-imidazole comparison [3] |
| Mycobacterium smegmatis MC²155 | 3.9 (predicted) | – | Structure–activity interpolation [12] [6] |
Treatment of radiolabelled cultures with 3-(4-Methyl-1H-imidazol-1-yl)phenol causes trehalose dimycolate depletion and intracellular accumulation of trehalose monomycolate, mirroring the lipid signature of Mycobacterial membrane protein Large 3 inhibition [6]. Differential scanning fluorimetry reveals a 4.2 degree Celsius thermal shift for cytochrome P450 121A1 upon ligand binding, confirming direct interaction [11].
Fluorescence polarisation displacement assays show half-maximal inhibitory concentration of 28 micromolar for the title compound competing with 17-beta-estradiol at the ligand-binding domain of estrogen receptor alpha [13]. Molecular dynamics simulations demonstrate a stable hydrogen bond between the phenolic oxygen and glutamate-353, while the imidazole interacts with arginine-394, reinforcing co-activator helix-12 alignment [14].
Patch-clamp recordings in cultured hippocampal neurons reveal that 10 micromolar 3-(4-Methyl-1H-imidazol-1-yl)phenol potentiates gamma-aminobutyric-acid-induced chloride currents by 32 percent at −70 millivolts, comparable to thymol but without desensitisation [15]. Site-directed mutagenesis implicates tyrosine-411 of the beta-subunit phenol site in allosteric binding.
Radioligand binding shows sub-micromolar affinity for central imidazoline class 1 receptors, suggesting potential antihypertensive applications [16]. However, the compound does not activate imidazoline class 2 receptors, avoiding pro-excitation associated with that subclass [16].
Table 5 juxtaposes binding and functional outputs.
| Receptor | Binding affinity (micromolar) | Functional modulation | Evidence | Source |
|---|---|---|---|---|
| Estrogen receptor alpha | 28 [13] | Partial antagonist: 45 percent reduction in estrogen-responsive element reporter activity [13] | Fluorescence displacement and reporter gene assay [13] | |
| Gamma-aminobutyric acid type A receptor | 9.8 (EC₅₀ for potentiation) | Positive allosteric modulation (32 percent current increase) [15] | Electrophysiology [15] | |
| Imidazoline class 1 receptor | 0.64 | Full agonist (norepinephrine release suppression) [16] | Binding and sympathetic outflow measurement [16] |
The convergent properties of 3-(4-Methyl-1H-imidazol-1-yl)phenol position it as a multitarget lead:
Future optimisation should focus on improving aqueous solubility without compromising phenolic redox activity, enhancing selectivity for bacterial over mammalian cytoskeletal proteins, and refining receptor subtype specificity to minimise hormonal cross-talk.